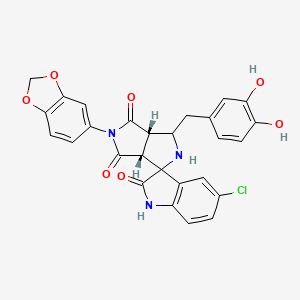
C27H20ClN3O7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C27H20ClN3O7 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a tricyclic antihistamine that selectively inhibits peripheral histamine H1-receptors.
準備方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C. After the reaction is complete, the mixture is washed with water, dried, and concentrated to obtain Loratadine as a crystalline solid .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or other suitable methods to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Substitution: Substitution reactions often use such as or .
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Substituted derivatives: Various derivatives can be formed through substitution reactions, depending on the nucleophile used.
科学的研究の応用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
作用機序
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1-receptors. This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The molecular targets include the H1-receptors located on various cells, including mast cells and basophils . The inhibition of these receptors prevents the release of inflammatory mediators, leading to reduced allergic responses .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine with a similar mechanism of action but different chemical structure.
Fexofenadine: A second-generation antihistamine known for its non-sedating properties.
Desloratadine: The active metabolite of Loratadine with similar antihistamine effects.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties compared to first-generation antihistamines. It is also less likely to cross the blood-brain barrier, reducing central nervous system side effects.
特性
分子式 |
C27H20ClN3O7 |
|---|---|
分子量 |
533.9 g/mol |
IUPAC名 |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H20ClN3O7/c28-13-2-4-16-15(9-13)27(26(36)29-16)23-22(17(30-27)7-12-1-5-18(32)19(33)8-12)24(34)31(25(23)35)14-3-6-20-21(10-14)38-11-37-20/h1-6,8-10,17,22-23,30,32-33H,7,11H2,(H,29,36)/t17?,22-,23+,27?/m1/s1 |
InChIキー |
ACZWXHOAECGOCZ-BBRPBWRKSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Cl)NC5=O)NC4CC7=CC(=C(C=C7)O)O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Cl)NC5=O)CC7=CC(=C(C=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
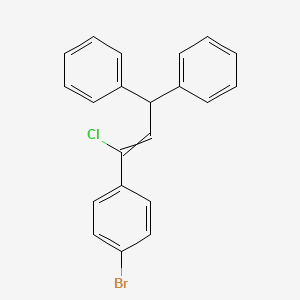
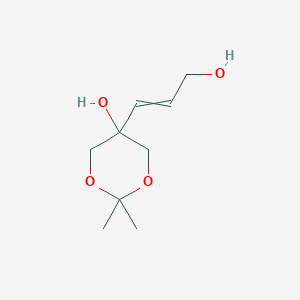
![N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide](/img/structure/B12632190.png)
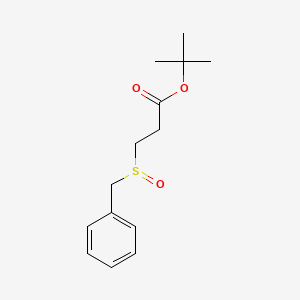

![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
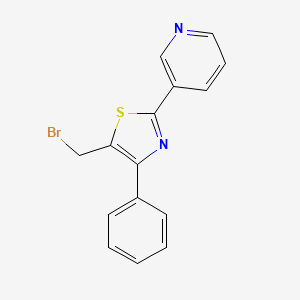
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)

